molecular formula C23H26FN3O4S B5052192 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea

Cat. No.: B5052192
M. Wt: 459.5 g/mol
InChI Key: XKSODBVCJBYGMB-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with ethyl isothiocyanate to form the thiourea derivative. This reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro group can produce amines .

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-Ethyl-3-(4-fluorophenyl)thiourea
  • 3,4-Dimethoxyphenethylamine

Uniqueness

Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-4-25-23(32)26(12-11-15-5-10-19(30-2)20(13-15)31-3)18-14-21(28)27(22(18)29)17-8-6-16(24)7-9-17/h5-10,13,18H,4,11-12,14H2,1-3H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSODBVCJBYGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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